molecular formula C22H21FN4O2S B11255922 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-isopropoxybenzamide

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B11255922
M. Wt: 424.5 g/mol
InChI Key: PVPILYXWROFNCY-UHFFFAOYSA-N
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Description

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various pharmacological studies.

Preparation Methods

The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluorophenylhydrazine with carbon disulfide and potassium hydroxide can yield the intermediate triazole-thione, which can then be further reacted with ethyl bromoacetate to form the triazolothiazole ring . The final step involves the coupling of this core with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the target compound .

Mechanism of Action

The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. The triazolothiazole core can bind to enzyme active sites, inhibiting their activity. For instance, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE include other triazolothiazole derivatives such as:

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-4-(PROPAN-2-YLOXY)BENZAMIDE stands out due to its unique combination of a triazole and thiazole ring, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21FN4O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H21FN4O2S/c1-14(2)29-19-8-6-15(7-9-19)21(28)24-11-10-18-13-30-22-25-20(26-27(18)22)16-4-3-5-17(23)12-16/h3-9,12-14H,10-11H2,1-2H3,(H,24,28)

InChI Key

PVPILYXWROFNCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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